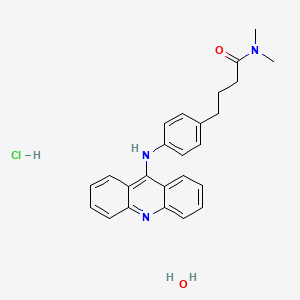![molecular formula C8H16O2 B14467924 2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane CAS No. 66551-00-6](/img/structure/B14467924.png)
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a propan-2-yl group and an ethenyl group connected through an oxygen bridge, making it a unique structure within the ether family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane typically involves the reaction of propan-2-ol with an appropriate ethenylating agent under controlled conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the alkoxide ion from propan-2-ol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the continuous flow process, where reactants are continuously fed into a reactor and products are continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion to ethyl derivatives.
Substitution: Formation of alcohols and other ether derivatives.
Wissenschaftliche Forschungsanwendungen
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane has various applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ether linkage and functional groups allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropyl ether: Similar in structure but lacks the ethenyl group.
Ethyl vinyl ether: Contains an ethenyl group but differs in the alkyl group attached to the oxygen.
Propan-2-yl methyl ether: Similar alkyl group but different overall structure.
Uniqueness
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane is unique due to its combination of a propan-2-yl group and an ethenyl group connected through an oxygen bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
66551-00-6 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-(2-propan-2-yloxyethenoxy)propane |
InChI |
InChI=1S/C8H16O2/c1-7(2)9-5-6-10-8(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
KMZVODCTGQDGME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC=COC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
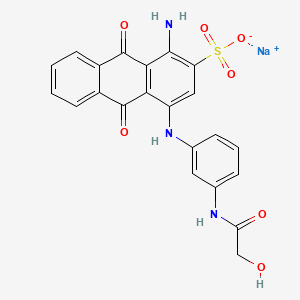
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)

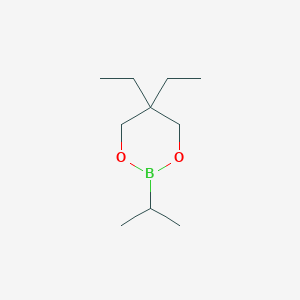
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
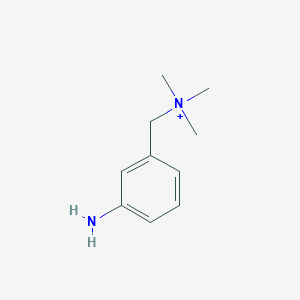
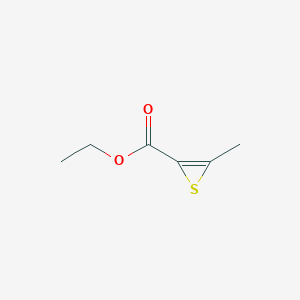
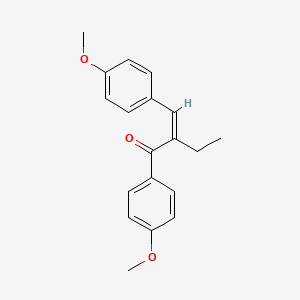
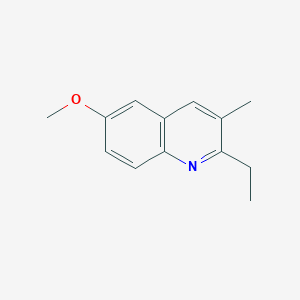

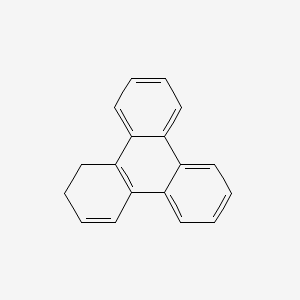
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
